molecular formula C15H24O2 B14207916 1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione CAS No. 835597-64-3

1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione

Cat. No.: B14207916
CAS No.: 835597-64-3
M. Wt: 236.35 g/mol
InChI Key: VDQASIXSBVMTJC-UHFFFAOYSA-N
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Description

1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione is an organic compound that features a cyclohexane ring substituted with a but-3-en-1-yl group and a pentane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the But-3-en-1-yl Group: The but-3-en-1-yl group can be introduced via a Heck reaction, where a but-3-en-1-yl halide reacts with the cyclohexane ring in the presence of a palladium catalyst.

    Attachment of the Pentane-1,3-dione Moiety: The pentane-1,3-dione moiety can be attached through a Claisen condensation reaction between an ester and a ketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the but-3-en-1-yl group, where halides or other nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halides (e.g., NaBr), nucleophiles (e.g., NaOH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, substituted alkanes

Scientific Research Applications

1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione can be compared with other similar compounds, such as:

    Cyclohexylpentane-1,3-dione: Lacks the but-3-en-1-yl group, resulting in different chemical and biological properties.

    But-3-en-1-ylcyclohexane: Lacks the pentane-1,3-dione moiety, leading to variations in reactivity and applications.

    Cyclohexylbutane-1,3-dione: Similar structure but with different substituents, affecting its overall behavior and uses.

The uniqueness of this compound lies in its combination of a cyclohexane ring, a but-3-en-1-yl group, and a pentane-1,3-dione moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

835597-64-3

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

1-(1-but-3-enylcyclohexyl)pentane-1,3-dione

InChI

InChI=1S/C15H24O2/c1-3-5-9-15(10-7-6-8-11-15)14(17)12-13(16)4-2/h3H,1,4-12H2,2H3

InChI Key

VDQASIXSBVMTJC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1(CCCCC1)CCC=C

Origin of Product

United States

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